7-(4-Ethyl-1-methyloctyl)quinolin-8-ol
Overview
Description
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is an organic compound with the molecular formula C20H29NO. It is known for its yellow crystalline powder form and has a melting point of 178-181°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with 4-ethyl-1-methyloctyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically result in the formation of quinolin-8-one derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 7-(4-Ethyl-1-methyloctyl)quinolin-8-amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 8-position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-(4-Ethyl-1-methyloctyl)quinolin-8-amine.
Substitution: Various alkylated or acylated quinoline derivatives.
Scientific Research Applications
7-(4-Ethyl-1-methyloctyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. This property is particularly useful in antimicrobial applications, where it disrupts the metal-dependent processes in microbial cells, leading to their death.
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar coordination chemistry properties.
7-(4-Ethyl-1-methyloctyl)quinolin-8-amine: A reduced form of the compound with different reactivity.
Quinolin-8-one: An oxidized derivative with distinct chemical behavior.
Uniqueness: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is unique due to its specific alkyl substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Properties
IUPAC Name |
7-(5-ethylnonan-2-yl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-4-6-8-16(5-2)11-10-15(3)18-13-12-17-9-7-14-21-19(17)20(18)22/h7,9,12-16,22H,4-6,8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACCMLWVBYNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(C)C1=C(C2=C(C=CC=N2)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868261 | |
Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73545-11-6 | |
Record name | 7-(4-Ethyl-1-methyloctyl)-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73545-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(4-ethyl-1-methyloctyl)quinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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